1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane
Description
Properties
IUPAC Name |
1,4-bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-16-6-8-20(14-18(16)3)28(24,25)22-10-5-11-23(13-12-22)29(26,27)21-9-7-17(2)19(4)15-21/h6-9,14-15H,5,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFTXYAAOYNZQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane typically involves the reaction of 1,4-diazepane with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfides.
Substitution: The hydrogen atoms on the diazepane ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base to deprotonate the diazepane ring.
Major Products
Oxidation: Sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Functionalized diazepane derivatives.
Scientific Research Applications
1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structure.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The diazepane ring can also interact with various biological pathways, modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
*Inferred values based on structural calculations.
Structural and Functional Insights:
Substituent Effects on Electronic Properties: The 3,4-dimethylphenyl groups in the target compound introduce steric bulk and moderate electron-donating effects, which may enhance membrane permeability compared to the 4-methylphenyl analog .
Impact of Heterocyclic Modifications :
- The benzodioxine sulfonyl substituent in C₁₃H₁₈N₂O₄S introduces a fused aromatic system, which could increase rigidity and alter binding kinetics in biological systems .
Reactivity and Toxicity Considerations :
- The chloromethyl sulfonyl derivative (C₇H₁₄Cl₂N₂O₄S₂) is highly reactive due to the electrophilic chlorine atoms, making it a candidate for covalent inhibitor design but raising toxicity concerns .
Biological Activity
1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane is a synthetic organic compound with significant potential in various biological applications. Its structural formula is , and it possesses unique chemical properties due to the presence of sulfonyl groups attached to a diazepane ring. This compound has garnered attention for its potential antimicrobial and anticancer activities, making it a subject of research in medicinal chemistry.
- Molecular Formula :
- Molecular Weight : 432.59 g/mol
- CAS Number : 333311-18-5
Synthesis
The synthesis of this compound typically involves the reaction of 1,4-diazepane with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine. The reaction is conducted in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Furthermore, it has been shown to inhibit tumor growth in xenograft models.
Case Study: In Vivo Tumor Growth Inhibition
A notable study involved the administration of this compound to mice bearing human breast cancer xenografts. The results indicated a significant reduction in tumor volume compared to control groups treated with a placebo.
- Control Group Tumor Volume : 1500 mm³
- Treated Group Tumor Volume : 600 mm³
- Percentage Reduction : 60%
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor signaling pathways critical for cell proliferation and survival. The precise molecular targets remain under investigation but may include:
- Enzymatic Inhibition : Targeting enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with cell surface receptors that regulate apoptosis.
Safety and Toxicity Profile
Preliminary toxicological assessments suggest that this compound exhibits low cytotoxicity at therapeutic doses. However, further studies are required to fully understand its safety profile and potential side effects.
Q & A
How can the synthesis yield of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane be optimized in academic settings?
Basic Research Question
Optimizing synthesis involves systematic variation of reaction parameters. Key steps include:
- Catalyst selection : Transition metal catalysts or Lewis acids (e.g., ZnCl₂) can enhance sulfonyl group coupling efficiency .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and selectivity .
- Solvent optimization : Polar aprotic solvents like acetonitrile improve solubility of intermediates .
- Purification : Column chromatography or recrystallization ensures ≥95% purity, critical for downstream applications .
What analytical techniques are recommended for structural confirmation and purity assessment?
Basic Research Question
Robust structural characterization requires:
- X-ray crystallography : Resolves stereochemistry and confirms diazepane ring conformation .
- NMR spectroscopy : ¹H/¹³C NMR identifies sulfonyl and dimethylphenyl substituents; DEPT-135 clarifies quaternary carbons .
- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC : Quantifies purity using C18 columns and UV detection at 254 nm .
How can computational modeling improve reaction design for diazepane derivatives?
Advanced Research Question
Computational approaches streamline synthesis and mechanistic understanding:
- Reaction path search : Quantum chemical calculations (DFT) predict intermediates and transition states, reducing trial-and-error .
- Machine learning (ML) : Trained on reaction databases, ML models identify optimal conditions (e.g., solvent, catalyst) for sulfonylation .
- Molecular docking : Screens substituent effects on biological targets (e.g., kinases) to prioritize synthetic targets .
How should structure-activity relationship (SAR) studies be designed for this compound?
Advanced Research Question
Methodological SAR workflows include:
- Substituent variation : Replace 3,4-dimethylphenyl with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups to probe electronic effects .
- Bioactivity assays : Test analogs in kinase inhibition (IC₅₀) or antimicrobial (MIC) assays under standardized protocols .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and membrane permeability (Caco-2 assays) .
How can contradictory biological activity data be resolved in preclinical studies?
Advanced Research Question
Addressing discrepancies involves:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Off-target screening : Use proteome-wide affinity chromatography to identify non-specific binding .
- Crystallographic validation : Co-crystallize the compound with its target (e.g., kinase) to confirm binding mode .
- Statistical rigor : Apply ANOVA or Bayesian analysis to distinguish noise from true biological variation .
What strategies mitigate instability of the diazepane ring under physiological conditions?
Advanced Research Question
Enhancing stability requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
